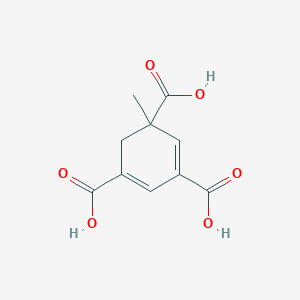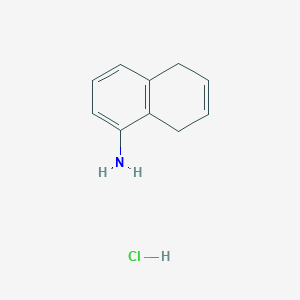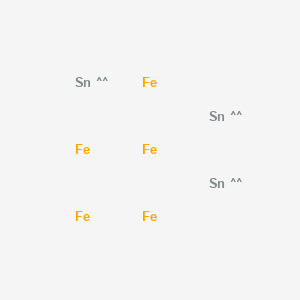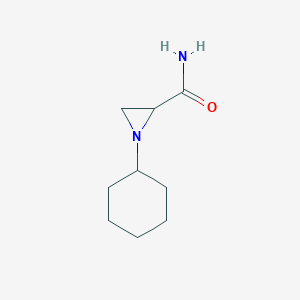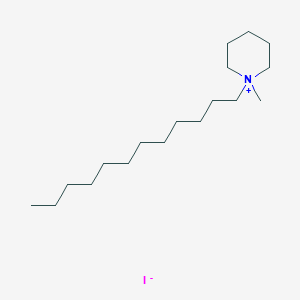
1-Dodecyl-1-methylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1-methylpiperidin-1-ium iodide is a chemical compound belonging to the class of ionic liquids. These are salts in the liquid state, typically composed of organic cations and inorganic or organic anions. The compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents .
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-1-methylpiperidin-1-ium iodide typically involves a two-step process. The first step is the quaternization of 1-methylpiperidine with dodecyl bromide to form 1-dodecyl-1-methylpiperidinium bromide. This intermediate is then reacted with sodium iodide to exchange the bromide ion with an iodide ion, yielding the final product .
Reaction Conditions:
Step 1: Quaternization
Step 2: Ion Exchange
Analyse Chemischer Reaktionen
1-Dodecyl-1-methylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution: Sodium halides, potassium thiocyanate
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products:
- Substituted piperidinium salts
- Oxidized or reduced derivatives
- Metal complexes
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1-methylpiperidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-1-methylpiperidin-1-ium iodide is primarily based on its ionic nature. The compound can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In chemical reactions, its ionic nature facilitates the dissolution of various substrates and enhances reaction rates by stabilizing transition states .
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-1-methylpiperidin-1-ium iodide can be compared with other similar ionic liquids, such as:
1-Ethyl-1-methylpiperidin-1-ium iodide: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Dodecyl-1-methylpyrrolidinium iodide: Similar alkyl chain length but different ring structure, affecting its chemical reactivity and applications.
Uniqueness:
Eigenschaften
CAS-Nummer |
6288-75-1 |
|---|---|
Molekularformel |
C18H38IN |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
1-dodecyl-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C18H38N.HI/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UZMYSNKMBRWDNY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


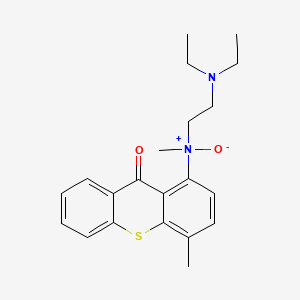


![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
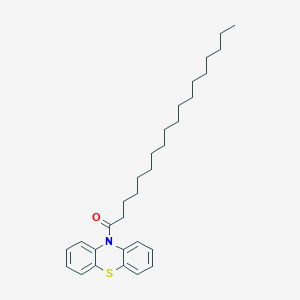


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)
